

Comparative In Vitro Analysis of Quinazolinone Derivatives as Potential Kinase Inhibitors

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Compound of Interest		
Compound Name:	5-Bromo-3-fluoroisatoic anhydride	
Cat. No.:	B2633186	Get Quote

A detailed guide for researchers and drug development professionals on the synthesis, in vitro evaluation, and structure-activity relationships of quinazolinone scaffolds, with a focus on halogenated derivatives as potential anticancer agents.

This guide provides a comparative overview of synthesized quinazolinone derivatives, a class of compounds frequently derived from isatoic anhydrides, and their in vitro performance as potential kinase inhibitors. While direct comparative studies on compounds synthesized specifically from **5-Bromo-3-fluoroisatoic anhydride** are not readily available in the published literature, this document compiles and compares data from various studies on bromo- and other halogen-substituted quinazolinones to provide valuable insights into their structure-activity relationships (SAR) and anticancer potential.

The data presented herein is collated from multiple research papers that have investigated the cytotoxic and enzyme-inhibitory activities of these compounds against various cancer cell lines and kinase targets, such as the Epidermal Growth Factor Receptor (EGFR).

Data Summary of In Vitro Assays

The following tables summarize the in vitro cytotoxic and EGFR inhibitory activities of various synthesized quinazolinone derivatives as reported in the cited literature. The IC50 values represent the concentration of the compound required to inhibit 50% of the cancer cell growth or enzyme activity.







Table 1: In Vitro Cytotoxic Activity (IC50 in μM) of Quinazolinone Derivatives against Various Cancer Cell Lines



Compo und ID	Substitu tion Pattern	A549 (Lung)	PC-3 (Prostat e)	SMMC- 7721 (Liver)	MCF-7 (Breast)	SW480 (Colon)	Referen ce
5g	2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one	1.8 ± 0.2	2.5 ± 0.3	2.1 ± 0.1	-	-	[1]
5k	2-{4- [(3,4- Difluoro- phenylimi no)- methyl]- phenoxy methyl}-3 -methyl- 3H- quinazoli n-4-one	1.2 ± 0.1	1.9 ± 0.2	1.5 ± 0.1	-	-	[1]
51	2-{4- [(3,5- Difluoro- phenylimi no)- methyl]- phenoxy methyl}-3 -methyl- 3H-	1.5 ± 0.1	2.2 ± 0.2	1.8 ± 0.2	-	-	[1]



	quinazoli n-4-one						
6d	Not specified in abstract	-	-	-	1.58	-	[2]
8a	6-bromo- 2- mercapto -3- phenylqui nazolin- 4(3H)- one derivative	-	-	-	15.85 ± 3.32	> 50	[3]
Erlotinib	(Referen ce Drug)	-	-	-	-	12.6 ± 1.12	[3]

Note: '-' indicates data not available in the cited source.

Table 2: In Vitro EGFR Kinase Inhibitory Activity (IC50 in μ M)

Compound ID	Substitution Pattern	EGFRwt-TK	Reference
5k	2-{4-[(3,4-Difluoro- phenylimino)-methyl]- phenoxymethyl}-3- methyl-3H-quinazolin- 4-one	0.010	[1]
6d	Not specified in abstract	0.77	[2]
Gefitinib	(Reference Drug)	0.015	[1]



Experimental Protocols

The following are generalized experimental protocols for the key in vitro assays cited in the literature for evaluating quinazolinone derivatives.

Synthesis of Quinazolinone Derivatives

A general synthetic route to quinazolinone derivatives often starts from the corresponding isatoic anhydride. The synthesis of 2,3-disubstituted-4(3H)-quinazolinones can be achieved through a multi-step process. For instance, a common method involves the reaction of N-methylanthranilamide with 2-chloroacetyl chloride to form a 2-(chloromethyl)-3-methylquinazolin-4(3H)-one intermediate. This intermediate is then reacted with a substituted p-hydroxybenzaldehyde to introduce a linker. Finally, condensation with various anilines yields the target quinazolinone derivatives.[1]

Another approach for synthesizing 6-bromo-2-thio-3-substituted quinazolinones involves the bromination of anthranilic acid, followed by reaction with an isothiocyanate to form a key 2-mercaptoquinazolinone intermediate. Subsequent alkylation or arylation at the thio position yields the final products.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., A549, PC-3, SMMC-7721, MCF-7, SW480) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Gefitinib, Erlotinib) for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.



- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[1][3]

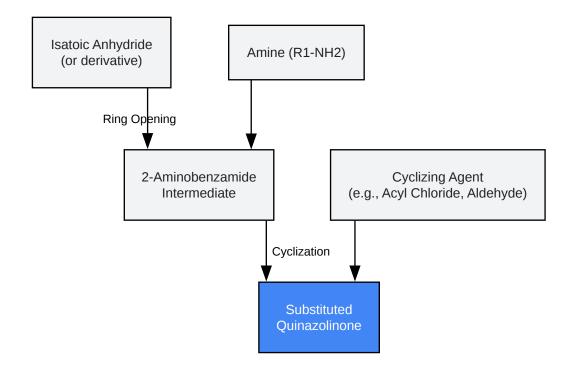
In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR tyrosine kinase is determined using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

- Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the EGFR enzyme, a substrate (e.g., poly(Glu, Tyr)4:1), ATP, and the test compound at various concentrations.
- Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
- Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.
- IC50 Calculation: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[1]

Visualizations General Synthetic Pathway for Quinazolinones



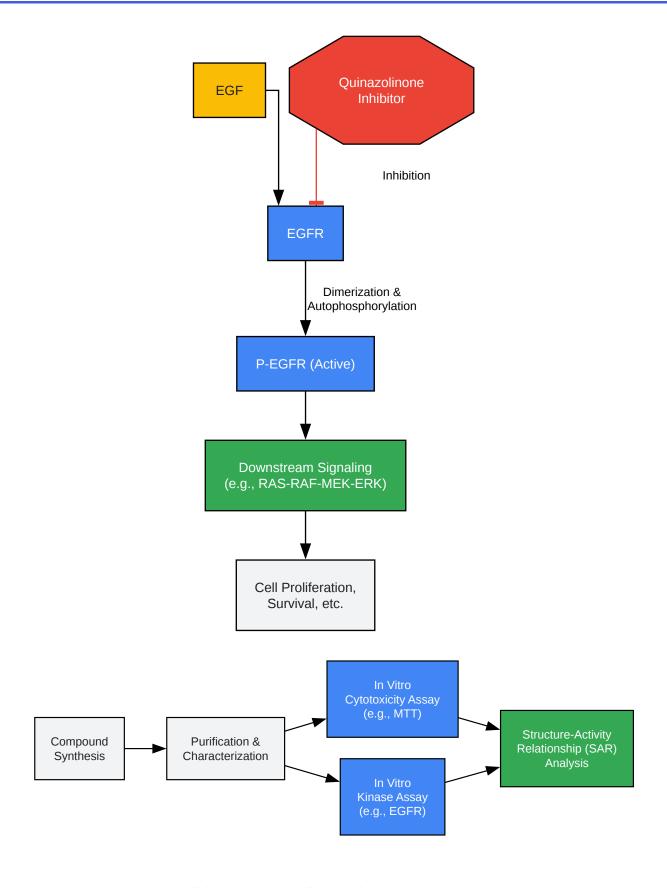


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Caption: General reaction scheme for the synthesis of substituted quinazolinones from isatoic anhydride.

EGFR Signaling Pathway Inhibition





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